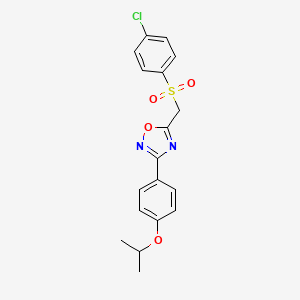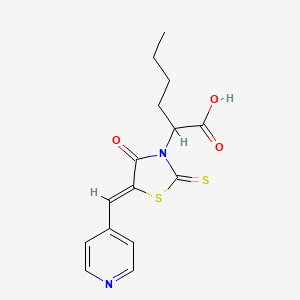
3-(4-methylbenzyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methylbenzyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H19F3N4O3 and its molecular weight is 492.458. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Bioactive Compound Development
Antitumor Activity : A study focused on synthesizing natural product analogs containing a 1,2,4-oxadiazole ring, which showed significant antitumor activity toward a panel of 11 cell lines in vitro. This indicates the potential of such compounds in cancer research (Maftei et al., 2013).
Antimicrobial Activity : Compounds with a structure similar to the query compound have been synthesized and demonstrated notable antibacterial and antifungal activities. This suggests their potential use in developing new antimicrobial agents (Gupta et al., 2008).
Analgesic and Anti-inflammatory Properties : Research has been conducted on 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety, which showed potent analgesic and anti-inflammatory activities. This indicates their potential application in pain and inflammation management (Dewangan et al., 2016).
Chemical Synthesis and Characterization
Novel Synthesis Methods : Studies have explored new synthesis methods for compounds with 1,2,4-oxadiazole and quinazolinone components, which are key to developing novel bioactive compounds (Komaraiah et al., 2007).
Structural Analysis and Characterization : Research on the synthesis of novel quinazolinone derivatives containing a 1,2,4-triazolylthioether moiety included detailed structural characterization, which is crucial for understanding their potential applications (Yan et al., 2016).
Spectroscopic Analysis : Studies have also focused on the spectroscopic analysis (FT-IR, FT-Raman, NMR) of similar compounds, which aids in confirming their structural integrity and potential for further applications (Sebastian et al., 2015).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-methylbenzyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione, which is then coupled with the second intermediate, 3-(3-(trifluoromethyl)phenyl)-1-((5-bromomethyl)-1,2,4-oxadiazol-3-yl)methyl)quinazoline-2,4(1H,3H)-dione, to form the final product.", "Starting Materials": [ "4-methylbenzaldehyde", "2-nitrobenzaldehyde", "ethyl acetoacetate", "3-(trifluoromethyl)aniline", "sodium borohydride", "acetic acid", "sodium hydroxide", "thionyl chloride", "phosphorus oxychloride", "sodium azide", "sodium methoxide", "bromomethyl methyl ether", "potassium carbonate", "palladium on carbon", "copper(I) iodide", "N,N-dimethylformamide", "triethylamine", "diisopropylethylamine", "N-bromosuccinimide", "acetonitrile", "magnesium sulfate", "sodium bicarbonate", "methylene chloride", "tetrahydrofuran", "hexanes" ], "Reaction": [ "Synthesis of 4-methylbenzaldehyde from 4-methylbenzyl chloride via Friedel-Crafts acylation using acetic anhydride and aluminum chloride as catalysts", "Synthesis of 2-nitrobenzaldehyde from 2-nitrobenzyl chloride via Friedel-Crafts acylation using acetic anhydride and aluminum chloride as catalysts", "Synthesis of ethyl 2-(4-methylphenyl)acetoacetate via Claisen condensation of ethyl acetoacetate and 4-methylbenzaldehyde using sodium ethoxide as a base", "Reduction of 2-nitrobenzaldehyde to 2-nitrobenzyl alcohol using sodium borohydride as a reducing agent", "Synthesis of 2-(4-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one via cyclization of ethyl 2-(4-methylphenyl)acetoacetate and 2-nitrobenzyl alcohol using acetic acid as a solvent and sodium acetate as a base", "Synthesis of 3-(trifluoromethyl)aniline from 3-nitrobenzonitrile via reduction with tin and hydrochloric acid, followed by reaction with thionyl chloride and then reaction with sodium azide and sodium methoxide", "Synthesis of 3-(3-(trifluoromethyl)phenyl)-1-((5-bromomethyl)-1,2,4-oxadiazol-3-yl)methyl)quinazoline-2,4(1H,3H)-dione via coupling of 2-(4-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one and 3-(trifluoromethyl)aniline using bromomethyl methyl ether and potassium carbonate as a base, followed by reaction with palladium on carbon and copper(I) iodide in N,N-dimethylformamide and triethylamine as solvents", "Synthesis of 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione via reaction of 2-(4-methylphenyl)-2,3-dihydro-1H-quinazolin-4-one with diisopropylethylamine and N-bromosuccinimide in acetonitrile as a solvent", "Coupling of 3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione and 3-(3-(trifluoromethyl)phenyl)-1-((5-bromomethyl)-1,2,4-oxadiazol-3-yl)methyl)quinazoline-2,4(1H,3H)-dione using copper(I) iodide and N,N-dimethylformamide as a solvent, followed by purification with magnesium sulfate, sodium bicarbonate, and methylene chloride, and recrystallization from tetrahydrofuran and hexanes" ] } | |
Numéro CAS |
1358338-65-4 |
Formule moléculaire |
C26H19F3N4O3 |
Poids moléculaire |
492.458 |
Nom IUPAC |
3-[(4-methylphenyl)methyl]-1-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C26H19F3N4O3/c1-16-9-11-17(12-10-16)14-33-24(34)20-7-2-3-8-21(20)32(25(33)35)15-22-30-23(31-36-22)18-5-4-6-19(13-18)26(27,28)29/h2-13H,14-15H2,1H3 |
Clé InChI |
SCNAJWMCGGLOQS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-({[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2629418.png)


![(2,6-difluorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2629424.png)
![8-{[(1E)-2-(4-methoxyphenyl)-1-azavinyl]amino}-7-ethyl-3-methyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2629425.png)




![3-(3,4-Dimethoxyphenyl)-5-[1-(3,4-dimethylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2629434.png)
![8-(4-ethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2629439.png)

